
2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one is a heterocyclic compound that features a pyran ring fused with a furan ring and substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted furan with a suitable pyran precursor in the presence of a catalyst can yield the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
1,3,5-Triazepine derivatives: Exhibits various pharmacological activities, including antibacterial and anticancer properties.
Uniqueness
6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyran and furan ring with phenyl substitutions sets it apart from other heterocyclic compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
583056-80-8 |
|---|---|
Molekularformel |
C21H14O3 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
6-phenyl-3-(5-phenylfuran-2-yl)pyran-2-one |
InChI |
InChI=1S/C21H14O3/c22-21-17(11-12-19(24-21)16-9-5-2-6-10-16)20-14-13-18(23-20)15-7-3-1-4-8-15/h1-14H |
InChI-Schlüssel |
XZUQQHZKLKHFJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(OC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
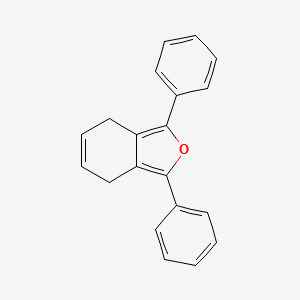
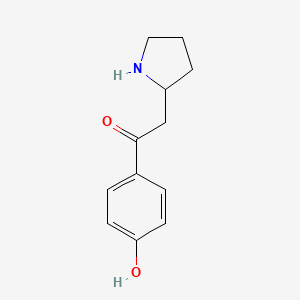
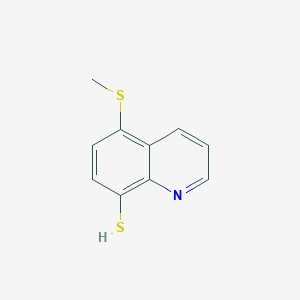
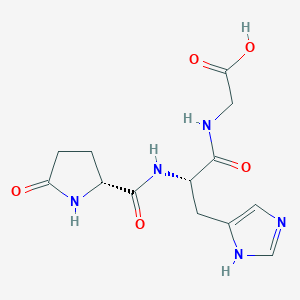

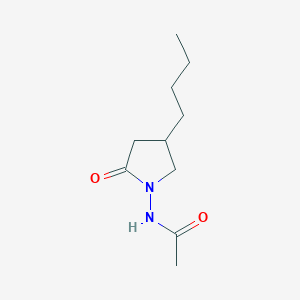

![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)

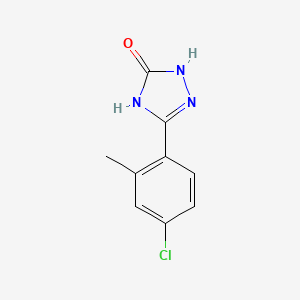

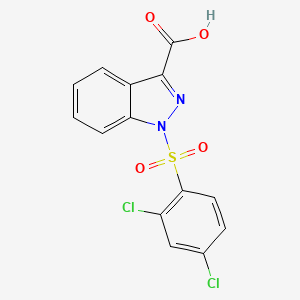
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
